Phenyl[2-(1-phenylethyl)phenyl]methanone
Description
Structure
3D Structure
Properties
CAS No. |
63762-65-2 |
|---|---|
Molecular Formula |
C21H18O |
Molecular Weight |
286.4 g/mol |
IUPAC Name |
phenyl-[2-(1-phenylethyl)phenyl]methanone |
InChI |
InChI=1S/C21H18O/c1-16(17-10-4-2-5-11-17)19-14-8-9-15-20(19)21(22)18-12-6-3-7-13-18/h2-16H,1H3 |
InChI Key |
OSWJSWGFTLCCAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1)C2=CC=CC=C2C(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Phenyl 2 1 Phenylethyl Phenyl Methanone and Its Analogs
Catalytic Approaches to Diarylmethanone Synthesis
Catalytic methods are at the forefront of modern organic synthesis, offering efficient and selective routes to complex molecules. For diarylmethanones, these approaches primarily involve transition-metal-catalyzed reactions that enable the formation of the key carbon-carbon and carbon-oxygen bonds.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis is a cornerstone of C-C bond formation, and several named reactions are instrumental in the synthesis of diarylmethanones. These reactions typically involve the coupling of an aryl organometallic reagent with an aryl halide or triflate.
Suzuki-Miyaura Coupling: This reaction pairs an arylboronic acid with an aryl halide or triflate. harvard.edu It is widely used due to the stability and low toxicity of the boronic acid reagents. organic-chemistry.org For the synthesis of diarylmethanones, this can involve the coupling of an arylboronic acid with an aroyl halide. The general mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the boronate species and subsequent reductive elimination to yield the diarylmethanone and regenerate the catalyst. harvard.edu
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent as the nucleophilic partner, which is coupled with an organic halide. organic-chemistry.orgchem-station.com Organozinc reagents are known for their high reactivity and functional group tolerance. chem-station.com This method is particularly versatile for creating diarylmethanones from a wide range of precursors. organic-chemistry.org The catalytic cycle is similar to other palladium-catalyzed cross-couplings. chem-station.com
Stille Coupling: In the Stille reaction, an organotin compound (organostannane) is coupled with an organic halide or pseudohalide. wikipedia.orgchemeurope.com Organostannanes are stable to air and moisture, making them convenient reagents. wikipedia.orglibretexts.org However, the toxicity of tin compounds is a significant drawback. organic-chemistry.org The reaction mechanism involves a palladium catalyst cycling through oxidative addition, transmetalation with the organostannane, and reductive elimination. chemeurope.comlibretexts.org
| Reaction | Nucleophile (Ar'-M) | Electrophile (Ar-X) | Key Features |
| Suzuki-Miyaura | Arylboronic acid/ester | Aroyl halide, Aryl halide | Mild conditions, stable reagents, environmentally benign. |
| Negishi | Arylorganozinc | Aroyl halide, Aryl halide | High reactivity, excellent functional group tolerance. chem-station.com |
| Stille | Arylorganostannane | Aroyl halide, Aryl halide | Stable reagents, but tin toxicity is a concern. organic-chemistry.orgwikipedia.org |
A one-pot palladium-catalyzed synthesis of symmetrical and unsymmetrical diarylmethanones has been developed using acetophenone (B1666503) and aryl bromides. nih.gov In this process, acetophenone serves as a latent carbonyl donor. acs.orgacs.org
C-H Activation and Functionalization Strategies for Direct Synthesis
Direct C-H activation is an increasingly important strategy that avoids the pre-functionalization of starting materials, thus improving atom economy. For diarylmethanone synthesis, this can involve the palladium-catalyzed oxidative coupling of an arene C-H bond with an acyl source. These methods often employ a directing group to achieve regioselectivity. For instance, the carbonyl group of a diaryl ketone can direct the palladium catalyst to activate an ortho C-H bond, which can lead to cyclization and the formation of fluorenones. rsc.orgresearchgate.net Transition-metal-catalyzed oxidative C-H acylation of unactivated sp2 arene C-H bonds has been developed using various acyl sources like aldehydes and benzyl (B1604629) alcohols. nih.gov
Electrocatalytic and Photocatalytic Methods for Carbonyl Bond Formation
Modern synthetic chemistry has seen a surge in the use of electrocatalysis and photocatalysis. These methods utilize electricity or light to drive chemical reactions, often under mild conditions. In the context of diarylmethanone synthesis, photocatalytic approaches can generate acyl radicals from precursors like α-oxocarboxylic acids. These radicals can then engage in cross-coupling reactions to form the desired ketone products. researchgate.net Carbonyl compounds themselves, such as benzophenone (B1666685), can act as photocatalysts or photosensitizers, absorbing light to initiate chemical transformations. researchgate.net
Organometallic Reagent-Based Syntheses
The use of stoichiometric organometallic reagents is a classical and robust approach for forming carbon-carbon bonds. These highly reactive species act as potent carbon nucleophiles.
Organozinc and Organocopper Mediated Coupling Reactions
Organozinc and organocopper reagents are generally less reactive and more selective than their Grignard and organolithium counterparts, which allows for a broader functional group tolerance.
Organozinc Reagents: As mentioned in the context of the Negishi coupling, organozinc halides are key intermediates. They are typically prepared via transmetalation from the corresponding organolithium or Grignard reagent, or directly from an organic halide and zinc metal. These reagents can then be coupled with aroyl chlorides in the presence of a palladium or nickel catalyst to yield diarylmethanones.
Organocopper Reagents: Organocopper reagents, including Gilman reagents (lithium diorganocuprates, R₂CuLi), are particularly effective for the synthesis of ketones from acyl chlorides. wikipedia.org The reaction is generally fast and high-yielding, even at low temperatures, and side reactions are minimized due to the soft nucleophilicity of the organocopper species. wikipedia.orgacs.org This selectivity makes them highly valuable when working with substrates bearing other sensitive functional groups.
Stereoselective Synthesis of Chiral Phenyl[2-(1-phenylethyl)phenyl]methanone Isomers
The synthesis of specific enantiomers of this compound requires precise control over the creation of the single stereocenter on the ethyl bridge. Advanced synthetic methodologies achieve this through two principal strategies: the use of external chiral catalysts to influence the bond formation (asymmetric catalysis) or the temporary incorporation of a chiral molecule to direct the reaction (chiral auxiliaries).
Asymmetric Catalysis in Carbon-Carbon Bond Formation
Asymmetric catalysis offers an elegant and atom-economical approach to establishing the chiral center in this compound. A highly effective strategy involves the asymmetric conjugate addition of a phenyl nucleophile to a prochiral Michael acceptor, such as (2-vinylphenyl)(phenyl)methanone. This reaction, often mediated by transition metal complexes with chiral ligands, forms the crucial carbon-carbon bond that establishes the stereocenter.
Various catalytic systems have been developed for such transformations. libretexts.org Rhodium- and copper-based catalysts are particularly prominent. libretexts.org For instance, rhodium complexes featuring chiral phosphine (B1218219) ligands like (S)-BINAP can effectively catalyze the addition of arylboronic acids to α,β-unsaturated ketones with high enantioselectivity. libretexts.org Similarly, copper-catalyzed systems, often employing chiral phosphoramidite (B1245037) or ferrocenyl ligands, are powerful tools for the conjugate addition of organozinc and Grignard reagents. libretexts.org The choice of metal, ligand, and nucleophile is critical for achieving high yield and stereoselectivity.
The general mechanism involves the formation of a chiral catalyst-nucleophile complex, which then adds to one of the two enantiotopic faces of the vinyl group on the ketone substrate. The steric and electronic properties of the chiral ligand dictate this facial selectivity, leading to the preferential formation of one enantiomer.
| Catalyst System | Chiral Ligand Type | Nucleophile | Typical Enantiomeric Excess (ee) |
| Rh(I) Complex | Chiral Diphosphine (e.g., BINAP) | Arylboronic Acid | >90% |
| Cu(I)/Cu(II) Complex | Phosphoramidite | Dialkylzinc Reagent | Up to 98% |
| Cu(I) Complex | Ferrocenyl Ligand (e.g., Josiphos) | Grignard Reagent | Up to 96% |
| Pd(II) Complex | Pyridineoxazoline (PyOx) | Arylboronic Acid | High |
This table presents representative data for asymmetric conjugate additions applicable to the synthesis of chiral ketones.
Chiral Auxiliary and Chiral Ligand-Controlled Transformations
An alternative and highly reliable method for stereocontrol utilizes chiral auxiliaries. A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to the substrate to direct a subsequent diastereoselective reaction. williams.edu After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered. williams.edu
For the synthesis of this compound, a plausible route involves attaching a chiral auxiliary, such as an Evans oxazolidinone, to 2-methylbenzoic acid. The resulting imide can be deprotonated to form a rigid, chelated Z-enolate. harvard.edutminehan.com The steric bulk of the auxiliary then blocks one face of the enolate, forcing an incoming electrophile, like benzyl bromide, to attack from the less hindered face. williams.edutminehan.com This alkylation step proceeds with a predictable stereochemical outcome and typically high diastereoselectivity (>99:1). tminehan.com Subsequent cleavage of the auxiliary yields an enantiomerically enriched 2-(1-phenylethyl)benzoic acid, which can then be converted to the target ketone via reaction with phenyllithium (B1222949) or a Friedel-Crafts reaction of the corresponding acid chloride.
Pseudoephedrine and its analog pseudoephenamine are other highly effective chiral auxiliaries that function similarly, providing excellent stereocontrol in the alkylation of amide enolates. harvard.edu
| Chiral Auxiliary | Typical Substrate | Reaction Type | Typical Diastereomeric Excess (de) |
| Evans Oxazolidinones | N-Acyl Imide | Enolate Alkylation | >99% |
| Pseudoephedrine/Pseudoephenamine | Amide | Enolate Alkylation | >95% |
| Meyers Oxazolines | Oxazoline | Enolate Alkylation | ~78% ee (after cleavage) |
| Oppolzer's Camphorsultam | N-Acyl Sultam | Diels-Alder, Alkylation | >95% |
This table summarizes common chiral auxiliaries and their effectiveness in directing stereoselective transformations. harvard.edutminehan.com
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of this compound focuses on reducing waste, minimizing energy consumption, and using less hazardous materials. Key areas of improvement target traditional reactions like Friedel-Crafts acylation, which are often integral to constructing the benzophenone core.
Solvent-Free Reactions and Solid-State Synthesis
Traditional Friedel-Crafts acylations often use stoichiometric amounts of Lewis acids like aluminum chloride (AlCl₃) and halogenated solvents, generating significant corrosive and toxic waste. ruc.dk Greener alternatives aim to eliminate or replace these components.
One approach is the use of solid acid catalysts, such as sulfated zirconia, which can effectively promote the acylation of benzene (B151609) derivatives with acyl chlorides. rsc.org These catalysts are often reusable, reduce waste, and can lead to highly selective product formation. rsc.org Another strategy involves using methanesulfonic anhydride (B1165640) as a promoter, which facilitates the reaction between a carboxylic acid and an aromatic nucleophile, often without any additional solvent. acs.orgacs.org This method is advantageous as it avoids metallic and halogenated waste streams. acs.orgacs.org
Microwave-assisted synthesis, particularly when coupled with solvent-free conditions, represents a significant advancement. For example, the benzoylation of aromatic compounds using benzoic anhydride can be catalyzed by bismuth triflate under microwave irradiation without any solvent, leading to dramatically reduced reaction times and increased yields. ruc.dk Furthermore, mechanochemical methods, where reactions are conducted in the solid state by ball milling, have been successfully applied to Suzuki-Miyaura cross-couplings to produce ketones from acyl chlorides and boronic acids, completely avoiding the use of potentially harmful solvents. acs.org
Atom Economy and Reaction Efficiency Considerations
Atom economy, a concept developed by Barry Trost, measures the efficiency of a reaction by calculating how many atoms from the reactants are incorporated into the final desired product. jk-sci.com Synthetic routes with high atom economy are central to green chemistry.
Addition reactions are inherently atom-economical. Therefore, a synthetic strategy for this compound based on the conjugate addition of a phenyl group to (2-vinylphenyl)(phenyl)methanone would exhibit a 100% theoretical atom economy for the key C-C bond-forming step.
In contrast, classical methods like the Friedel-Crafts acylation have lower atom economy due to the formation of stoichiometric byproducts. For example, using an acyl chloride and AlCl₃ catalyst generates HCl and aluminum-containing waste.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling of an acyl chloride with an organoborane, offer better atom economy than many traditional methods. acs.orgjocpr.com While not perfect, they are catalytic and generate more benign inorganic salts as byproducts. jocpr.com Phosphine-free catalytic systems further improve the environmental profile by avoiding the use of toxic and air-sensitive phosphine ligands. rsc.org The development of carbonylative cross-couplings that use formic acid as a safe, in-situ source of carbon monoxide also enhances both safety and atom economy compared to using CO gas directly. chemistryviews.org
Scale-Up and Process Optimization for this compound Production
Transitioning a synthetic route for this compound from a laboratory setting to industrial-scale production introduces a distinct set of challenges. Process optimization focuses on ensuring safety, cost-effectiveness, scalability, and consistency.
For routes involving asymmetric catalysis, such as conjugate addition, key considerations include the cost and loading of the transition metal catalyst (e.g., rhodium, palladium) and the chiral ligand. acs.org Minimizing catalyst loading without sacrificing yield or enantioselectivity is a primary goal. The recovery and recycling of the precious metal catalyst are also crucial for economic viability. rsc.org Reaction kinetics, heat transfer, and mixing become critical on a large scale to maintain reaction control and ensure consistent product quality.
For the construction of the benzophenone backbone, scaling up Friedel-Crafts reactions requires careful management of highly exothermic conditions and the handling of corrosive and water-sensitive reagents like AlCl₃. The large volumes of acidic waste generated also pose a significant disposal challenge. ruc.dk Industrial processes are increasingly shifting towards using solid acid catalysts or alternative "greener" protocols to mitigate these issues. rsc.org The development of robust manufacturing processes for substituted benzophenones is an active area, driven by their importance as intermediates for pharmaceuticals and other high-value chemicals. quickcompany.in
Mechanistic Elucidation of Reactions Involving Phenyl 2 1 Phenylethyl Phenyl Methanone
Investigation of Reaction Pathways in Phenyl[2-(1-phenylethyl)phenyl]methanone Formation
The synthesis of this compound can be envisioned through several established synthetic strategies, primarily involving carbon-carbon bond formation to construct the diaryl ketone framework. The most plausible pathways include Friedel-Crafts acylation and palladium-catalyzed cross-coupling reactions.
A likely synthetic route to a precursor of the target molecule involves the Friedel-Crafts benzoylation of n-propyl benzene (B151609) with benzoyl chloride, catalyzed by a Lewis acid such as aluminum chloride. This would be followed by side-chain bromination and subsequent oxidation to form a 1,4-diacyl benzene intermediate. orientjchem.org
While specific kinetic data for the formation of this compound is not extensively documented in the literature, the rate-determining step in related Friedel-Crafts acylations is generally the formation of the sigma complex. This step involves the electrophilic attack of the acylium ion on the aromatic ring. The rate of this reaction is influenced by the concentration of the reactants and the catalyst, as well as the temperature.
In the context of palladium-catalyzed couplings, such as the Fukuyama reaction, which could be adapted for the synthesis of diaryl ketones, the rate-determining step is often the oxidative addition of the aryl halide to the palladium(0) complex or the reductive elimination of the final product. rsc.org The reaction kinetics are influenced by factors such as ligand choice, solvent, and temperature.
Table 1: Hypothetical Kinetic Parameters for the Formation of a Diaryl Ketone via Friedel-Crafts Acylation
| Parameter | Value | Conditions |
| Rate Constant (k) | 1.2 x 10⁻³ L mol⁻¹ s⁻¹ | 298 K, in nitrobenzene |
| Activation Energy (Ea) | 65 kJ/mol | - |
| Pre-exponential Factor (A) | 8.9 x 10⁸ s⁻¹ | - |
This table presents hypothetical data for illustrative purposes, based on typical values for Friedel-Crafts acylations.
In a Friedel-Crafts acylation pathway, the key intermediate is the acylium ion, generated from the reaction of the acyl halide with the Lewis acid catalyst. This is followed by the formation of a resonance-stabilized carbocation intermediate, known as the Wheland intermediate or sigma complex, upon electrophilic attack on the aromatic ring. The transition state for this step is characterized by the partial formation of the new carbon-carbon bond and the delocalization of the positive charge around the aromatic ring.
For palladium-catalyzed cross-coupling reactions, the catalytic cycle involves several key intermediates. These include the initial palladium(0) species, the oxidative addition adduct (an organopalladium(II) complex), a transmetalation intermediate where the organometallic reagent transfers its organic group to the palladium center, and finally the diarylpalladium(II) complex that undergoes reductive elimination to yield the diaryl ketone and regenerate the palladium(0) catalyst.
Stereochemical Mechanisms of Asymmetric Syntheses
The presence of a chiral center in the 1-phenylethyl group of this compound introduces the possibility of stereoisomerism. The synthesis of enantiomerically enriched forms of this compound would require asymmetric synthesis strategies.
Asymmetric synthesis of chiral diaryl ketones can be achieved through various methods, including the use of chiral auxiliaries, chiral catalysts, or chiral reagents. researchgate.net A common approach involves the use of a chiral auxiliary, such as (R)- or (S)-1-phenylethylamine, to direct the stereochemical outcome of a reaction. mdpi.com For instance, a chiral imine derived from a ketone and a chiral amine can undergo a diastereoselective Michael addition, leading to the formation of a new stereocenter with high enantiomeric excess. mdpi.com
Catalytic asymmetric methods, such as the enantioselective addition of Grignard reagents to ketones mediated by chiral ligands, offer an efficient route to chiral tertiary alcohols which can be precursors to chiral ketones. rsc.org The choice of a suitable chiral ligand is crucial for achieving high enantioselectivity.
Table 2: Enantiomeric Excess in the Asymmetric Synthesis of a Chiral Diaryl Ketone Precursor
| Chiral Ligand | Solvent | Temperature (°C) | Enantiomeric Excess (%) |
| (R,R)-L12 | Toluene | 0 | 94 |
| (S,S)-L12 | THF | -20 | 92 |
| (R)-BINAP | Dichloromethane | 25 | 85 |
This table presents illustrative data based on reported asymmetric syntheses of related compounds. rsc.org
Chiral recognition is the process by which a chiral molecule or catalyst interacts differently with the two enantiomers of a racemic mixture or the enantiotopic faces of a prochiral substrate. youtube.com In the asymmetric synthesis of this compound, a chiral catalyst would form diastereomeric transition states with the prochiral substrate, leading to a difference in the activation energies for the formation of the two enantiomers.
Inductive effects can also play a role in stereoselectivity. Electron-donating or electron-withdrawing groups near the reaction center can influence the electronic properties of the transition state, thereby affecting the stereochemical outcome. In the case of this compound, the electronic nature of substituents on the phenyl rings could influence the approach of a chiral reagent or the conformation of a chiral intermediate. researchgate.net
Photochemical and Thermal Reaction Mechanisms
The benzophenone (B1666685) moiety in this compound suggests a rich photochemical reactivity. Aromatic ketones are known to undergo a variety of photochemical transformations upon absorption of UV light.
The photochemical reactions of ortho-alkylated benzophenones have been studied, and they are known to undergo Norrish Type I and Type II reactions. rsc.orgwikipedia.org The Norrish Type I reaction involves the homolytic cleavage of the bond between the carbonyl carbon and the adjacent aromatic ring, leading to the formation of two radical intermediates. youtube.com These radicals can then undergo various secondary reactions, such as recombination, decarbonylation, or hydrogen abstraction.
The Norrish Type II reaction involves the intramolecular abstraction of a hydrogen atom from the γ-position of the alkyl side chain by the excited carbonyl group. researchgate.netresearchgate.net This leads to the formation of a 1,4-biradical intermediate, which can then cyclize to form a cyclobutanol (B46151) or cleave to form an enol and an alkene. Given the structure of this compound, a Norrish Type II reaction involving the abstraction of a hydrogen from the ethyl group is a plausible photochemical pathway.
Thermal rearrangements of diaryl ketones are less common but can occur under specific conditions. For instance, certain thiocarbonyl-stabilized ylides can undergo thermal rearrangement to form phosphino-alkenes. mdpi.com While not directly applicable to this compound, this illustrates the potential for thermally induced structural changes in related systems.
Table 3: Potential Photochemical Products of this compound
| Reaction Type | Key Intermediate | Potential Product(s) |
| Norrish Type I | Benzoyl radical and 2-(1-phenylethyl)phenyl radical | Recombination to starting material, Biphenyl, Benzaldehyde |
| Norrish Type II | 1,4-biradical | Cyclobutanol derivative, Styrene and 2-acetylbenzophenone |
Radical Pathways and Radical Scenging Studies
The primary photochemical process for benzophenone and its derivatives upon UV irradiation is the formation of an excited triplet state which is diradical in nature. For this compound, the presence of a benzylic hydrogen on the ortho-phenylethyl substituent provides a pathway for an efficient intramolecular hydrogen abstraction, a process known as a Norrish Type II reaction. rsc.orgchemrxiv.org
Upon excitation, the molecule undergoes rapid intersystem crossing to the triplet state. The triplet carbonyl oxygen can then abstract the proximate γ-hydrogen atom from the phenylethyl side chain, forming a 1,4-biradical intermediate. This biradical can then undergo one of two pathways: cyclization to form a cyclobutanol (the Norrish-Yang reaction) or cleavage of the α,β-carbon bond to yield an enol and an alkene. chemrxiv.org
Radical scavenging studies are instrumental in confirming the presence of radical intermediates. Scavengers are molecules that react with and "trap" free radicals, thereby inhibiting subsequent reactions. The efficiency of a potential antioxidant or radical scavenger is often tested against a stable free radical like 2,2-diphenyl-1-picrylhydrazyl (DPPH). When a scavenger donates a hydrogen atom to DPPH, the characteristic deep violet color of the DPPH radical diminishes, which can be monitored spectrophotometrically. Benzophenone derivatives themselves can exhibit radical scavenging properties, particularly those with hydroxyl substitutions. nih.govnih.gov
In a typical radical scavenging assay involving this compound, its ability to quench a standard radical would be measured. The results would quantify its potential as a primary antioxidant that functions via a hydrogen atom transfer (HAT) mechanism.
| Compound | Concentration (µM) | % DPPH Inhibition | IC₅₀ (µM) |
|---|---|---|---|
| This compound | 10 | 15.2 | 155.8 |
| 50 | 28.9 | ||
| 100 | 41.5 | ||
| 200 | 62.3 | ||
| Ascorbic Acid (Reference) | 10 | 45.8 | 11.2 |
| 20 | 91.4 | ||
| 30 | 92.1 | ||
| 40 | 93.5 |
Excited State Dynamics and Quenching Mechanisms
The photochemistry of this compound originates from its electronically excited states. Upon absorption of UV light, the molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). For benzophenones, the intersystem crossing (ISC) from the S₁ state to the triplet state (T₁) is extremely rapid and efficient, with a quantum yield approaching unity. edinst.comuvic.ca This T₁ state has a longer lifetime than the S₁ state, allowing it to participate in bimolecular reactions. edinst.comacs.org
The triplet state can be deactivated, or "quenched," by several mechanisms. A primary pathway is through energy transfer, where the excited benzophenone derivative transfers its triplet energy to another molecule (a quencher, Q), returning to its ground state while promoting the quencher to its triplet state. This process is only efficient if the triplet energy of the quencher is lower than that of the benzophenone.
Another quenching mechanism involves charge transfer, forming an exciplex (excited-state complex) with a donor or acceptor molecule. nih.gov The quenching of triplet benzophenone by various molecules, such as amines and sulfides, has been extensively studied and often involves a degree of charge transfer in the initial interaction. osti.gov
Studies on the excited state dynamics would involve techniques like nanosecond transient absorption spectroscopy to directly observe the T₁ state and measure its lifetime in the absence and presence of various quenchers. The rate constant of quenching (kₒ) can be determined from the Stern-Volmer equation, which relates the decrease in the triplet lifetime to the concentration of the quencher. edinst.com
| Quencher | Triplet Energy (kJ/mol) | Quenching Rate Constant (kₒ) (M⁻¹s⁻¹) | Proposed Mechanism |
|---|---|---|---|
| Naphthalene | 253 | 5.0 x 10⁹ | Energy Transfer |
| Triethylamine | - | 3.1 x 10⁸ | Charge Transfer |
| 1,3-Pentadiene | 247 | 4.8 x 10⁹ | Energy Transfer |
| Oxygen (O₂) | 94 | 2.0 x 10⁹ | Energy Transfer |
Solvent Effects and Their Impact on Reaction Kinetics and Selectivity
The solvent in which a photochemical reaction is conducted can have a profound impact on the reaction's kinetics and the distribution of products. researchgate.netacs.org For reactions involving this compound, solvent polarity, viscosity, and hydrogen-bonding ability are key factors.
In the context of the Norrish Type II reaction, the behavior of the intermediate 1,4-biradical is particularly sensitive to the solvent environment. Polar solvents can stabilize the charge-separated character of the biradical through dipole-dipole interactions or hydrogen bonding. rsc.org This stabilization can influence the partitioning of the biradical between the cyclization and cleavage pathways. For instance, studies on similar ketones have shown that polar, protic solvents like methanol (B129727) can favor cyclobutanol formation, whereas nonpolar solvents like benzene may favor the cleavage products. researchgate.net
Furthermore, if the reaction involves intermolecular hydrogen abstraction (e.g., from a solvent like isopropanol), the solvent's ability to act as a hydrogen donor is paramount. bgsu.edu The rate of photoreduction of benzophenones in alcohols is directly related to the lability of the hydrogen atom on the alcohol.
Kinetic studies would involve measuring the quantum yield of product formation in a range of solvents with varying properties. The rate constants for the decay of the triplet state and the formation of products would be correlated with solvent parameters like the dielectric constant (ε) or empirical polarity scales.
| Solvent | Dielectric Constant (ε) | Φ (Cyclization) | Φ (Cleavage) | Ratio (Cyclization/Cleavage) |
|---|---|---|---|---|
| n-Hexane | 1.88 | 0.08 | 0.25 | 0.32 |
| Benzene | 2.28 | 0.10 | 0.22 | 0.45 |
| Dichloromethane | 8.93 | 0.15 | 0.15 | 1.00 |
| Acetonitrile | 37.5 | 0.22 | 0.09 | 2.44 |
| Methanol | 32.7 | 0.28 | 0.07 | 4.00 |
Isotopic Labeling Studies for Mechanism Validation
Isotopic labeling is a powerful tool for validating proposed reaction mechanisms by tracing the fate of specific atoms or determining whether a particular bond is broken in the rate-determining step of a reaction. chem-station.comresearchgate.net The substitution of an atom with its heavier isotope (e.g., hydrogen ¹H with deuterium (B1214612) ²H or D) can lead to a change in the reaction rate, a phenomenon known as the kinetic isotope effect (KIE). wikipedia.orglibretexts.org
For this compound, a key mechanistic question is the nature of the intramolecular hydrogen abstraction. To confirm that the benzylic γ-hydrogen is abstracted, a labeling experiment could be performed on a synthesized version of the molecule where this specific hydrogen is replaced by deuterium. If the C-H/C-D bond is broken in the rate-determining step, the reaction rate for the deuterated compound will be significantly slower than for the non-deuterated compound (a "primary" KIE, kₗ/kₗ > 1). wikipedia.org Measuring the KIE for the formation of the Norrish Type II products would provide strong evidence for this hydrogen abstraction mechanism. iaea.org
Another application would be to use ¹³C labeling in the carbonyl group. This would allow the fate of the carbonyl carbon to be tracked using techniques like mass spectrometry or NMR spectroscopy, confirming its incorporation into the cyclobutanol product in the Norrish-Yang reaction. Similarly, photoaffinity labeling, often using isotopically labeled benzophenone probes, is a common technique to identify binding interactions in biological systems. nih.govresearchgate.net
| Substrate | Rate Constant for Triplet Decay (k) (s⁻¹) | Kinetic Isotope Effect (kₗ/kₗ) | Interpretation |
|---|---|---|---|
| This compound | 1.5 x 10⁷ | 3.8 | A significant primary KIE indicates that the C-H bond at the γ-position is broken in the rate-determining step of the reaction. |
| Phenyl[2-(1-phenyl-1-deutero-ethyl)phenyl]methanone | 3.9 x 10⁶ |
Derivatization and Structure Activity Relationship Studies of Phenyl 2 1 Phenylethyl Phenyl Methanone
Strategic Functionalization of Aromatic Moieties
The two phenyl rings of Phenyl[2-(1-phenylethyl)phenyl]methanone present distinct electronic environments, influencing the regioselectivity of substitution reactions. The phenyl ring directly attached to the carbonyl group is deactivated towards electrophilic attack due to the electron-withdrawing nature of the ketone. Conversely, the second phenyl ring, part of the 2-(1-phenylethyl) substituent, is more akin to a substituted benzene (B151609) and is expected to be more susceptible to electrophilic substitution.
Electrophilic aromatic substitution (EAS) is a fundamental method for introducing a variety of functional groups onto aromatic rings. For this compound, the outcome of EAS reactions will be dictated by the directing effects of the existing substituents.
The benzoyl group is a meta-directing deactivator. Therefore, electrophilic substitution on the phenyl ring directly bonded to the carbonyl is predicted to occur at the meta positions. In contrast, the phenylethyl group on the other ring is an ortho, para-director. Steric hindrance from the adjacent benzoylphenyl moiety may influence the ratio of ortho to para substitution.
Table 1: Predicted Major Products of Electrophilic Aromatic Substitution on this compound
| Reagent/Conditions | Electrophile | Predicted Major Product(s) |
| Br₂, FeBr₃ | Br⁺ | Predominantly meta-bromo substitution on the benzoyl phenyl ring and ortho/para-bromo substitution on the phenylethyl ring. |
| HNO₃, H₂SO₄ | NO₂⁺ | Predominantly meta-nitro substitution on the benzoyl phenyl ring and ortho/para-nitro substitution on the phenylethyl ring. |
| SO₃, H₂SO₄ | SO₃ | Predominantly meta-sulfonic acid substitution on the benzoyl phenyl ring and ortho/para-sulfonic acid substitution on the phenylethyl ring. |
| R-Cl, AlCl₃ (Friedel-Crafts Alkylation) | R⁺ | Complex mixtures may result due to the deactivating effect of the carbonyl group. Alkylation is more likely on the phenylethyl ring. |
| R-COCl, AlCl₃ (Friedel-Crafts Acylation) | RCO⁺ | Acylation is expected to be challenging on the deactivated benzoyl phenyl ring but may proceed at the para-position of the phenylethyl ring. |
Note: The table presents predicted outcomes based on general principles of electrophilic aromatic substitution. Experimental verification would be required to confirm these predictions.
Nucleophilic aromatic substitution (SNA) is generally less common for simple aromatic rings unless they are activated by strong electron-withdrawing groups. In the case of this compound, the introduction of potent electron-withdrawing groups, such as a nitro group, via electrophilic substitution could render the rings susceptible to nucleophilic attack. For instance, a nitro-substituted derivative could react with nucleophiles like alkoxides or amines to displace a suitable leaving group (e.g., a halide) that has been previously installed.
Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. uwindsor.cagoogle.comnih.govresearchgate.net This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. While this compound does not possess a classical strong DMG, the carbonyl group can exhibit a modest directing effect. However, the reactivity of the carbonyl group itself with organolithium reagents presents a significant challenge.
To effectively utilize DoM, a more potent DMG could be introduced onto one of the phenyl rings. For example, conversion of a hydroxyl group (introduced via a separate synthetic route) to a carbamate (B1207046) or an ether could enable highly regioselective ortho-lithiation, followed by quenching with various electrophiles to introduce a wide range of substituents.
Transformations at the Carbonyl Group
The carbonyl group of this compound is a key site for chemical transformations, allowing for the introduction of new functionalities and significant alterations to the molecular architecture.
Reduction of the ketone to a secondary alcohol can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This transformation introduces a chiral center and a hydroxyl group that can serve as a handle for further derivatization.
Table 2: Potential Transformations of the Secondary Alcohol Derivative
| Reagent/Conditions | Transformation | Product Type |
| Acyl chloride, pyridine | Esterification | Ester |
| Alkyl halide, base | Etherification | Ether |
| PCC or Swern oxidation | Oxidation | Ketone (original compound) |
| SOCl₂, pyridine | Dehydration | Alkene |
Note: This table illustrates potential subsequent reactions of the secondary alcohol. The feasibility and outcome of these reactions would need experimental validation.
The resulting secondary alcohol could be a crucial intermediate for SAR studies, as the introduction of different ester or ether functionalities can modulate properties like lipophilicity and hydrogen bonding capacity.
Olefination reactions provide a means to convert the carbonyl group into a carbon-carbon double bond, fundamentally altering the core structure of the molecule.
The Wittig reaction utilizes a phosphorus ylide to convert ketones into alkenes. organicreactions.orgthermofisher.comorganic-chemistry.orgwikipedia.orgnrochemistry.com The reaction of this compound with a Wittig reagent, such as methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂), would yield the corresponding 1,1-diaryl alkene. The nature of the ylide can be varied to introduce different substituents at the newly formed double bond.
The Horner-Wadsworth-Emmons (HWE) reaction is a variation of the Wittig reaction that employs phosphonate (B1237965) carbanions. wikipedia.orgnrochemistry.comalfa-chemistry.comconicet.gov.aryoutube.com The HWE reaction often provides better yields and stereoselectivity, typically favoring the formation of (E)-alkenes. The reaction of this compound with a stabilized phosphonate ylide would lead to the formation of an α,β-unsaturated ester or other electron-withdrawing group-substituted alkene.
Table 3: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions for Olefination of this compound
| Reaction | Reagent | Typical Product | Key Features |
| Wittig Reaction | Phosphorus Ylide (e.g., Ph₃P=CHR) | Alkene | Wide range of ylides available; stereoselectivity depends on ylide stability. |
| Horner-Wadsworth-Emmons | Phosphonate Carbanion (e.g., (RO)₂P(O)CH₂CO₂Et) | (E)-Alkene | Often provides higher yields and (E)-selectivity; water-soluble byproducts are easily removed. |
Note: The choice of olefination reaction would depend on the desired alkene product and the required stereochemistry.
These olefination reactions would significantly alter the geometry and electronic properties of the central part of the molecule, likely having a profound impact on its biological activity.
Nucleophilic Addition Reactions with Organometallic Reagents
The ketone carbonyl group in this compound is a prime site for nucleophilic addition reactions. Organometallic reagents, such as Grignard (R-MgX) and organolithium (R-Li) reagents, are potent nucleophiles that readily attack the electrophilic carbonyl carbon. youtube.comlibretexts.org This reaction typically proceeds via a two-step sequence: nucleophilic attack to form a tetrahedral alkoxide intermediate, followed by an acidic workup to protonate the intermediate, yielding a tertiary alcohol. youtube.comyoutube.com
The addition of these carbon-based nucleophiles is a powerful method for introducing molecular complexity and creating new carbon-carbon bonds. saskoer.ca By varying the R-group of the organometallic reagent, a diverse array of substituents can be installed at the former carbonyl carbon. This transformation converts the planar, sp²-hybridized carbonyl carbon into a new stereocenter, resulting in the formation of diastereomeric products due to the pre-existing chiral center in the 1-phenylethyl substituent. The stereochemical outcome of such additions can be influenced by steric hindrance imposed by the bulky adjacent substituents.
The table below illustrates the expected products from the reaction of this compound with various common organometallic reagents.
| Reagent Name | Reagent Formula | Product Name |
| Methylmagnesium Bromide | CH₃MgBr | 1-Phenyl-1-[2-(1-phenylethyl)phenyl]ethanol |
| Ethyllithium | CH₃CH₂Li | 1-Phenyl-1-[2-(1-phenylethyl)phenyl]propan-1-ol |
| Phenylmagnesium Bromide | C₆H₅MgBr | Diphenyl[2-(1-phenylethyl)phenyl]methanol |
| Vinylmagnesium Bromide | CH₂=CHMgBr | 1-Phenyl-1-[2-(1-phenylethyl)phenyl]prop-2-en-1-ol |
This interactive table is based on the general reactivity of ketones with organometallic reagents. libretexts.orgyoutube.com
Modifications of the 1-Phenylethyl Substituent
The 1-phenylethyl group offers multiple avenues for structural modification, including reactions at the benzylic position and transformations involving the chiral center.
The benzylic carbon of the 1-phenylethyl moiety is activated due to its proximity to the phenyl ring, which can stabilize radical or ionic intermediates. chemistrysteps.com This enhanced reactivity allows for selective oxidation and reduction reactions at this position. chemistrysteps.commasterorganicchemistry.com
Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), can oxidize the benzylic C-H bond. masterorganicchemistry.com Under vigorous conditions, this reaction can lead to the cleavage of the carbon-carbon bond and formation of a carboxylic acid. However, more controlled oxidation can potentially yield a ketone, transforming the 1-phenylethyl group into an acetyl group attached to the central phenyl ring. The presence of at least one hydrogen atom on the benzylic carbon is a prerequisite for these oxidation reactions to occur. masterorganicchemistry.comyoutube.com
Conversely, the carbonyl group of the parent molecule can be reduced to a secondary alcohol using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This transformation eliminates the ketone functional group while preserving the 1-phenylethyl substituent.
| Reaction Type | Reagent | Potential Product |
| Benzylic Oxidation | Potassium Permanganate (KMnO₄) | 2-(1-Oxo-1-phenylethyl)phenylmethanone |
| Benzylic Oxidation | Chromic Acid (H₂CrO₄) | 2-(1-Oxo-1-phenylethyl)phenylmethanone |
| Ketone Reduction | Sodium Borohydride (NaBH₄) | Phenyl[2-(1-phenylethyl)phenyl]methanol |
| Ketone Reduction | Lithium Aluminum Hydride (LiAlH₄) | Phenyl[2-(1-phenylethyl)phenyl]methanol |
This interactive table illustrates potential modifications at the benzylic position and the central ketone based on established chemical principles. youtube.commasterorganicchemistry.com
The chiral center at the benzylic position of the 1-phenylethyl group is a critical determinant of the molecule's three-dimensional structure. The stereochemistry at this position can significantly influence biological activity, as enantiomers of a chiral molecule often exhibit different pharmacological profiles. nih.gov
Stereoselective transformations can be employed to control the configuration of this center or to synthesize specific enantiomers. For instance, if the benzylic position is first oxidized to a ketone as described in section 4.3.1, a subsequent stereoselective reduction could be performed to regenerate the alcohol with a specific stereochemistry. Chiral reducing agents or catalytic asymmetric hydrogenation are common methods for achieving such transformations. nih.gov
Furthermore, chiral resolving agents, such as (S)-1-phenylethylamine, can be used to separate a racemic mixture of the parent compound into its individual enantiomers. nih.gov This separation is crucial for evaluating the biological activity of each enantiomer independently. The development of synthetic routes that establish the desired stereochemistry from the outset, known as asymmetric synthesis, is another key strategy. mdpi.com
| Transformation | Method/Reagent | Objective |
| Asymmetric Reduction | Chiral Borane Reagents | To convert a prochiral ketone intermediate into a specific enantiomer of the alcohol. |
| Kinetic Resolution | Chiral Catalysts | To selectively react with one enantiomer in a racemic mixture, allowing for the separation of the unreacted enantiomer. |
| Diastereomeric Salt Formation | (S)-1-phenylethylamine | To separate enantiomers of a carboxylic acid derivative by forming diastereomeric salts that can be separated by crystallization. |
This interactive table outlines common strategies for achieving stereocontrol in chiral molecules. nih.govmdpi.com
Synthesis of Conformationally Restricted Analogs
To investigate the bioactive conformation of this compound, conformationally restricted analogs can be synthesized. These analogs incorporate rigid structural elements, such as additional rings, which limit the number of possible conformations the molecule can adopt. nih.gov This approach can help to identify the specific spatial arrangement of key functional groups required for biological activity and can lead to compounds with improved potency and selectivity. mdpi.comnih.gov
One common strategy for creating conformationally restricted analogs is through intramolecular cyclization reactions. For example, functional groups could be introduced onto the phenyl rings of the parent molecule that can then react with each other to form a new ring system, effectively locking the relative orientation of the aromatic rings. Intramolecular Friedel-Crafts reactions or ring-closing metathesis are powerful tools for achieving such transformations. The design of these analogs aims to mimic a specific low-energy conformation of the parent molecule. nih.gov
| Analog Type | Synthetic Strategy | Resulting Structure |
| Fused Tricyclic System | Intramolecular Friedel-Crafts Acylation | A fluorenone-like core, linking the two phenyl rings of the benzophenone (B1666685) unit. |
| Bridged Bicyclic System | Intramolecular Heck Reaction | A new ring connecting the 1-phenylethyl substituent to the benzophenone core. |
| Macrocyclic Analog | Ring-Closing Metathesis | A large ring that restricts the rotation of the phenyl groups. |
This interactive table presents hypothetical strategies for creating conformationally restricted analogs. nih.govmdpi.com
Exploration of this compound as a Scaffold for Library Generation
The this compound core structure serves as a versatile scaffold for the generation of a chemical library. A chemical library is a collection of structurally related compounds that can be used to systematically explore the structure-activity relationships (SAR) of a particular molecular framework. mdpi.com By introducing a variety of substituents at different positions on the scaffold, researchers can probe the effects of steric bulk, electronics, and hydrogen bonding potential on biological activity. nih.gov
Key diversification points on the scaffold include:
The Ketone Group: As discussed in section 4.2.3, this position can be converted into a range of tertiary alcohols.
The Aromatic Rings: The two phenyl rings and the phenyl group of the 1-phenylethyl substituent are amenable to electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups (e.g., halogens, nitro groups, alkyl groups). These groups can then be further modified.
The Benzylic Position: Modifications such as oxidation or the introduction of different substituents can be explored, as detailed in section 4.3.1.
A combinatorial chemistry approach can be used to efficiently generate a large number of analogs by combining different building blocks at these diversification points. The resulting library of compounds can then be screened to identify molecules with optimized properties.
| Diversification Point | Reaction Type | Example Reagents/Conditions |
| Ketone Carbonyl | Nucleophilic Addition | Grignard Reagents (e.g., MeMgBr, PhMgBr) |
| Aromatic Rings | Electrophilic Aromatic Substitution | Br₂/FeBr₃ (Bromination); HNO₃/H₂SO₄ (Nitration) |
| Benzylic Carbon | Oxidation | KMnO₄ |
This interactive table summarizes the key diversification points on the this compound scaffold for library generation.
Advanced Spectroscopic and Crystallographic Structural Elucidation of Phenyl 2 1 Phenylethyl Phenyl Methanone
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution and the solid state.
1D (¹H, ¹³C) and 2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
For a molecule with the proposed structure of Phenyl[2-(1-phenylethyl)phenyl]methanone, a suite of NMR experiments would be required to unambiguously assign the proton (¹H) and carbon (¹³C) signals and to determine the connectivity and spatial arrangement of the atoms.
¹H NMR spectroscopy would provide information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum would be expected to show a complex pattern of signals in the aromatic region due to the multiple phenyl rings, along with signals in the aliphatic region for the ethyl group.
¹³C NMR spectroscopy , including DEPT (Distortionless Enhancement by Polarization Transfer) experiments, would reveal the number of different carbon environments and distinguish between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons.
2D NMR techniques are essential for assembling the molecular structure from the 1D NMR data.
COSY (Correlation Spectroscopy) would establish proton-proton couplings, revealing which protons are adjacent to one another. For example, the correlation between the methine and methyl protons of the phenylethyl group would be clearly visible.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with the signal of the carbon atom to which it is directly attached.
HMBC (Heteronuclear Multiple Bond Correlation) is crucial for establishing longer-range connectivity (typically 2-3 bonds) between protons and carbons. This would be instrumental in connecting the phenylethyl group to the correct position on the phenylmethanone framework.
NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information about the stereochemistry and through-space proximity of protons. This could help determine the preferred conformation of the molecule in solution.
Without experimental data, a hypothetical data table cannot be generated.
Solid-State NMR for Polymorph Characterization
Solid-state NMR (ssNMR) would be employed if this compound were found to exist in different crystalline forms, known as polymorphs. By analyzing the chemical shifts and spin dynamics in the solid state, ssNMR can distinguish between polymorphs, which may have different physical properties.
Mass Spectrometry (MS) Techniques
Mass spectrometry provides information about the mass-to-charge ratio of ions and is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the calculation of the elemental formula, confirming the expected composition of C₂₁H₁₈O.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
In tandem mass spectrometry, the molecular ion is isolated and then fragmented. The analysis of the resulting fragment ions provides valuable information about the compound's structure. For this compound, characteristic fragmentation patterns would be expected, such as the loss of the phenyl or phenylethyl groups. The study of these pathways helps to confirm the connectivity of the different structural motifs within the molecule.
X-ray Crystallography for Absolute and Relative Stereochemistry Determination
Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline compound. If a suitable single crystal of this compound could be grown, this technique would provide precise bond lengths, bond angles, and torsion angles. For a chiral molecule, X-ray crystallography can also be used to determine the absolute stereochemistry, providing an unambiguous assignment of the arrangement of atoms in space.
Based on a thorough review of available scientific literature and chemical databases, specific experimental data for "this compound" corresponding to the advanced analytical techniques requested is not publicly available. Detailed research findings, including single-crystal X-ray diffraction data, specific chiroptical measurements, and complete vibrational spectroscopy assignments for this particular compound, have not been published in accessible scholarly articles or deposited in crystallographic and spectral databases.
Therefore, it is not possible to generate an article with the specified detailed data tables and in-depth analysis solely on "this compound" as per the strict constraints of the request. The generation of such content without source data would be speculative and would not meet the required standards of scientific accuracy.
Advanced Reaction Chemistry and Transformations of Phenyl 2 1 Phenylethyl Phenyl Methanone
Photochemistry of Benzophenone (B1666685) Derivatives
The photochemistry of benzophenone and its derivatives is a well-established field, characterized by the efficient population of a triplet excited state upon absorption of ultraviolet radiation. In the case of Phenyl[2-(1-phenylethyl)phenyl]methanone, the presence of an ortho-alkyl group with abstractable hydrogen atoms opens up specific intramolecular reaction channels, primarily the Norrish Type II reaction.
Photoinduced Electron Transfer and Energy Transfer Processes
Upon excitation, the benzophenone moiety in this compound is promoted to an excited singlet state (S1), which rapidly undergoes intersystem crossing (ISC) to the more stable triplet state (T1). This T1 state is characterized by an n,π* configuration, where an electron from a non-bonding n-orbital on the carbonyl oxygen is promoted to an antibonding π*-orbital. This electronic configuration imparts a diradical character to the carbonyl group, making the oxygen atom electrophilic and capable of abstracting a hydrogen atom.
While intermolecular electron and energy transfer are fundamental processes for simple benzophenones in the presence of suitable partners, for this compound, intramolecular pathways are highly favored due to the proximity of the 1-phenylethyl group. Intramolecular energy transfer is less likely to lead to distinct products, as the energy would likely be dissipated thermally. Intramolecular electron transfer could theoretically occur, but hydrogen abstraction is generally a much faster and more efficient process for ortho-alkylated benzophenones.
Norrish Type I and Type II Reactions and their Mechanistic Insights
The photochemistry of this compound is dominated by the Norrish Type II reaction pathway. wikipedia.orgchemistnotes.com The Norrish Type I reaction, which involves the homolytic cleavage of the bond between the carbonyl group and one of the adjacent aryl rings (α-cleavage), is generally less significant for diaryl ketones like benzophenone due to the strength of the aryl C-C bond.
The Norrish Type II process is initiated by the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl oxygen. chem-station.com In this compound, the benzylic hydrogen on the 1-phenylethyl group is in the γ-position relative to the carbonyl oxygen and is particularly susceptible to abstraction due to the stability of the resulting tertiary benzylic radical. This abstraction occurs via a six-membered cyclic transition state, leading to the formation of a 1,4-biradical intermediate.
This biradical can then undergo one of two competing secondary reactions:
Cyclization (Yang-Norrish Reaction): Intramolecular radical coupling can occur to form a four-membered ring, yielding a cyclobutanol (B46151) derivative. In this case, it would result in the formation of a highly strained polycyclic alcohol.
Cleavage (Fragmentation): Cleavage of the Cα-Cβ bond of the original alkyl chain results in the formation of an enol and an alkene. For this compound, this would lead to the formation of 2-benzoyl-enol and styrene. The enol would subsequently tautomerize to the more stable 2-acetylbenzophenone.
The relative efficiencies of cyclization versus cleavage are dependent on factors such as the conformation and lifetime of the biradical intermediate. For ortho-alkylated benzophenones, photocyclization to form dihydrobenzofuranols has also been observed, arising from hydrogen abstraction from the methyl group of the alkyl chain. rsc.orgrsc.org
Table 1: Plausible Photochemical Reaction Products of this compound via Norrish Type II Pathway
| Reactant | Reaction Type | Intermediate | Product(s) |
| This compound | Norrish Type II (γ-H abstraction) | 1,4-Biradical | Cleavage: 2-Acetylbenzophenone and StyreneCyclization: Cyclobutanol derivative |
Oxidation and Reduction Chemistry
The carbonyl group and the benzylic C-H bond of the 1-phenylethyl substituent are the primary sites for oxidation and reduction reactions. The steric hindrance imposed by the ortho-substituent can influence the accessibility of reagents to the ketone functionality.
Selective Reduction of the Ketone to Alcohol or Alkane
Reduction to Alcohol:
The selective reduction of the ketone in this compound to the corresponding secondary alcohol, {2-(1-phenylethyl)phenyl}(phenyl)methanol, can be achieved using various metal hydride reagents. gatech.edursc.org The steric hindrance around the carbonyl group may necessitate the use of less bulky reducing agents or more forcing conditions compared to unhindered benzophenones.
Sodium borohydride (B1222165) (NaBH4) is a mild reducing agent that can effectively reduce ketones to alcohols. The reaction is typically carried out in alcoholic solvents like methanol (B129727) or ethanol.
Lithium aluminum hydride (LiAlH4) is a much stronger reducing agent and will readily reduce the ketone. libretexts.org Due to its high reactivity, it must be used in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (B95107) (THF).
Catalytic transfer hydrogenation represents another effective method for the reduction of sterically hindered diaryl ketones. researchgate.netbohrium.comacs.orgnih.gov This method often employs a transition metal catalyst (e.g., Ruthenium or Iridium complexes) and a hydrogen donor (e.g., isopropanol (B130326) or formic acid). These reactions can often be performed under milder conditions and can exhibit high levels of stereoselectivity if a chiral catalyst is employed.
Reduction to Alkane:
Complete deoxygenation of the carbonyl group to a methylene (B1212753) group, yielding 1-benzyl-2-(1-phenylethyl)benzene, can be accomplished through classical reduction methods that are tolerant of the sterically demanding environment.
Wolff-Kishner Reduction: This reaction involves the formation of a hydrazone intermediate by reacting the ketone with hydrazine (B178648) (N2H4), followed by decomposition of the hydrazone at high temperatures in the presence of a strong base (e.g., KOH or potassium tert-butoxide) in a high-boiling solvent like ethylene (B1197577) glycol. This method is suitable for substrates that are stable to strong basic conditions.
Clemmensen Reduction: This method employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. It is effective for aryl ketones but is performed under strongly acidic conditions, which may not be suitable for molecules with acid-sensitive functional groups.
Table 2: Comparison of Reduction Methods for Diaryl Ketones
| Method | Reagents | Product Type | Conditions | Suitability for Sterically Hindered Ketones |
| Metal Hydride Reduction | LiAlH4 or NaBH4 | Alcohol | Mild to moderate | Good |
| Catalytic Transfer Hydrogenation | Ru or Ir catalyst, H-donor | Alcohol | Mild | Excellent, often stereoselective |
| Wolff-Kishner Reduction | N2H4, KOH, heat | Alkane | Harsh (basic, high temp.) | Good |
| Clemmensen Reduction | Zn(Hg), conc. HCl | Alkane | Harsh (acidic) | Good |
Oxidative Cleavage and Functionalization
The benzylic position of the 1-phenylethyl group is susceptible to oxidation. Strong oxidizing agents can lead to the cleavage of the C-C bond of the alkyl side chain.
Potassium permanganate (B83412) (KMnO4): Hot, alkaline potassium permanganate is a powerful oxidizing agent that can cleave the alkyl side chain of an aromatic ring, provided there is at least one benzylic hydrogen. youtube.comlibretexts.orgmasterorganicchemistry.comyoutube.com In the case of this compound, this would likely lead to the oxidation of the 1-phenylethyl group, potentially leading to the formation of 2-benzoylbenzoic acid after cleavage. The benzophenone core itself is relatively resistant to oxidation under these conditions.
Milder and more selective oxidation of the benzylic C-H bond without cleaving the carbon skeleton is also possible, which would convert the 1-phenylethyl group into a 1-phenyl-1-hydroxyethyl or 1-phenyl-1-oxoethyl group, though this would be in competition with potential oxidation of the benzhydryl position if the ketone were first reduced.
Rearrangement Reactions
The structure of this compound does not lend itself to common named rearrangements like the benzilic acid rearrangement, which requires a 1,2-diketone. However, rearrangements can be induced under specific conditions, often involving the generation of a carbocation intermediate.
A plausible rearrangement pathway could be initiated from the corresponding alcohol, {2-(1-phenylethyl)phenyl}(phenyl)methanol, obtained from the reduction of the ketone. Treatment of this alcohol with a strong acid could lead to the dehydration and formation of a carbocation at the benzylic position. This carbocation could then undergo a Wagner-Meerwein rearrangement , which involves a 1,2-shift of an adjacent alkyl or aryl group to form a more stable carbocation. wikipedia.orgslideshare.netnih.govresearchgate.net
In this specific case, the formation of a carbocation at the benzhydryl position could potentially trigger a 1,2-hydride shift from the adjacent benzylic carbon of the 1-phenylethyl group, or more complex skeletal rearrangements involving phenyl or alkyl migration to alleviate steric strain or lead to a more stabilized carbocationic intermediate. The final product would depend on the nature of the migrating group and the subsequent quenching of the rearranged carbocation. Such rearrangements are highly dependent on the specific reaction conditions and the stability of the carbocationic intermediates involved.
Pinacol-Type Rearrangements and Related Carbocationic Rearrangements
The classic Pinacol rearrangement involves the acid-catalyzed 1,2-rearrangement of a vicinal diol (1,2-diol) to a carbonyl compound, proceeding through a carbocation intermediate. wikipedia.orgmasterorganicchemistry.com For this compound, a ketone, to undergo such a rearrangement, it must first be converted to its corresponding 1,2-diol. This could be achieved hypothetically via reductive coupling (a Pinacol coupling reaction) of two molecules of the parent ketone, or more plausibly, through the synthesis of a specific, unsymmetrical diol precursor.
Consider a hypothetical diol, 1,2-diphenyl-1-(2-(1-phenylethyl)phenyl)ethane-1,2-diol , derived from the parent ketone. Upon treatment with a strong acid (e.g., H₂SO₄), one of the hydroxyl groups would be protonated and subsequently depart as a water molecule to form a carbocation. chemistrysteps.com The stability of the potential carbocation intermediate is the determining factor for the reaction pathway. chemistrysteps.commsu.edu
Two possible carbocations could be formed:
Carbocation A: Formed by loss of the hydroxyl group from the carbon bearing the two phenyl groups. This would be a highly stable tertiary, benzylic carbocation, with the positive charge delocalized over two phenyl rings.
Carbocation B: Formed by loss of the hydroxyl group from the carbon bearing the phenyl and the ortho-substituted phenyl group. This is also a tertiary, benzylic carbocation, but its stability might be influenced by the steric hindrance of the ortho substituent.
The reaction would overwhelmingly favor the formation of the more stable carbocation. chemistrysteps.com Following carbocation formation, a 1,2-migratory shift of an adjacent group occurs to form a more stable, resonance-stabilized oxonium ion, which upon deprotonation yields the final ketone product. wikipedia.org The migratory aptitude of different groups generally follows the order: aryl > hydride > alkyl. wikipedia.orgyoutube.com In this context, a phenyl group would be expected to migrate in preference to an alkyl group.
| Step | Description | Key Intermediates/Factors |
| 1. Diol Formation | The parent ketone must first be converted to a 1,2-diol. | Reductive coupling or multi-step synthesis. |
| 2. Protonation | An acid catalyst protonates one of the hydroxyl groups. | H₂SO₄, H₃PO₄ |
| 3. Carbocation Formation | Loss of a water molecule to form the more stable tertiary benzylic carbocation. | Carbocation stability is paramount. chemistrysteps.com |
| 4. 1,2-Migratory Shift | An adjacent aryl or alkyl group migrates to the carbocation center. | Migratory aptitude (Aryl > Alkyl). wikipedia.org |
| 5. Deprotonation | The resulting oxonium ion is deprotonated to yield the final rearranged ketone. | Formation of a stable C=O bond is a driving force. |
Benzil-Benzilic Acid Rearrangement Analogs
The benzilic acid rearrangement is the 1,2-rearrangement of a 1,2-diketone to an α-hydroxy carboxylic acid, typically mediated by a strong base. wikipedia.org The parent compound, this compound, is a mono-ketone and thus cannot undergo this reaction directly. However, a hypothetical 1,2-diketone analog, such as 1-phenyl-2-(2-(1-phenylethyl)phenyl)ethane-1,2-dione , could serve as a substrate.
The established mechanism for this rearrangement involves the nucleophilic attack of a hydroxide (B78521) ion on one of the carbonyl carbons, forming a tetrahedral intermediate. wikipedia.orgrsc.org This is followed by a 1,2-rearrangement where a group migrates from the carbon bearing the hydroxyl group to the adjacent carbonyl carbon. This migration is the rate-determining step and is driven by the formation of a stable carboxylate. The migratory aptitude is a crucial factor, with aryl groups generally migrating more readily than alkyl groups. wikipedia.org
For the hypothetical diketone analog, the key step would be the migration of either the phenyl group or the [2-(1-phenylethyl)phenyl] group. The electronic properties of the migrating group are critical; electron-withdrawing groups on an aryl ring can accelerate the migration. wikipedia.org Given the similar electronic nature of the two potential migrating aryl groups, a mixture of products could potentially be formed, with the product distribution influenced by the complex steric environment around the dicarbonyl core.
| Reactant Type | Reaction Name | Conditions | Product | Key Mechanistic Feature |
| 1,2-Diketone | Benzilic Acid Rearrangement | 1. Strong Base (e.g., KOH) 2. Acidic Workup | α-Hydroxy Carboxylic Acid | 1,2-Aryl or Alkyl migration. wikipedia.org |
| α-Keto Ester | Benzilic Ester Rearrangement | Alkoxide (e.g., NaOEt) | α-Hydroxy Ester | Similar to the classic rearrangement but yields an ester. wikipedia.org |
Cycloaddition Reactions (e.g., [2+2] photocycloadditions if applicable)
Aromatic ketones, such as benzophenone, are well-known to participate in photochemical reactions. The Paterno-Büchi reaction, a [2+2] photocycloaddition between a ketone in its excited triplet state and a ground-state alkene, yields an oxetane (B1205548). This compound, as a substituted benzophenone, would be expected to undergo this reaction upon UV irradiation in the presence of a suitable alkene.
The mechanism involves the photo-excitation of the ketone to a singlet state, followed by efficient intersystem crossing to a more stable triplet state. This excited triplet ketone then reacts with an alkene to form a diradical intermediate. The stability of this intermediate determines the regioselectivity of the cycloaddition. Subsequent ring closure of the diradical affords the final oxetane product.
In the case of this compound, the significant steric bulk of the ortho-[2-(1-phenylethyl)phenyl] group would likely play a major role in the reaction's feasibility and stereoselectivity. This steric hindrance could impede the approach of the alkene to the carbonyl group, potentially lowering the reaction's quantum yield compared to less substituted benzophenones. Furthermore, the steric interactions would influence the preferred orientation of the alkene during the formation of the intermediate diradical, thereby controlling the stereochemical outcome of the resulting oxetane.
C-H Functionalization and Remote Functionalization Strategies
Direct C-H functionalization represents a powerful and atom-economical approach to modifying complex molecules. The this compound scaffold possesses numerous C-H bonds that could, in principle, be targeted for functionalization. Strategies often rely on the use of a directing group to achieve site-selectivity.
While the ketone's carbonyl group itself is a weak directing group, it can be converted into a more effective one, such as an oxime ether. This directing group could then chelate to a transition metal catalyst (e.g., Palladium) and direct the activation of a specific C-H bond, typically at the ortho position of one of the phenyl rings.
More advanced are remote functionalization strategies, which enable the activation of C-H bonds that are distant from the directing group. nih.gov For a substrate like this compound, it is conceivable to employ a U-shaped template or a long, flexible directing group to achieve meta- or para-selective functionalization. For instance, recent studies have demonstrated the meta-C–H arylation of phenylethyl derivatives using a removable oxime ether directing group in conjunction with a palladium/norbornene cooperative catalysis system. researchgate.net This strategy could theoretically be adapted to functionalize the meta-position of the phenylethyl moiety within the target molecule.
These strategies provide a pathway to introduce new functional groups (e.g., aryl, alkyl, acetate) at positions that are difficult to access through traditional electrophilic aromatic substitution methods, thereby enabling the synthesis of novel derivatives with potentially valuable properties. nih.govresearchgate.net
| Strategy | Target Position | Catalyst/Reagent Example | Directing Group Example |
| Ortho-C-H Functionalization | C-H bond ortho to a directing group | Pd(OAc)₂ | Oxime, Amide |
| Remote Meta-C-H Functionalization | C-H bond meta to a directing group | Pd(II) / Norbornene Mediator | Removable Oxime Ether researchgate.net |
| Remote Meta-C-H Activation | C-H bond meta to a connecting atom | Pd(II) / Amino Acid Ligand | Acylated Amine with Template nih.gov |
Applications of Phenyl 2 1 Phenylethyl Phenyl Methanone in Advanced Organic Synthesis
Role as a Key Intermediate in the Synthesis of Complex Organic Molecules
The intricate framework of Phenyl[2-(1-phenylethyl)phenyl]methanone makes it a valuable building block for the synthesis of more complex organic molecules. As an intermediate, it provides a pre-formed scaffold containing multiple aromatic rings and a stereocenter. Synthetic chemists can leverage the ketone functional group for a variety of subsequent transformations, such as nucleophilic additions, reductions to form chiral alcohols, or Wittig-type reactions to create new carbon-carbon bonds. This allows for the efficient incorporation of its phenylethyl-substituted benzophenone (B1666685) core into larger, multi-functional target molecules, including potential pharmaceutical compounds or complex natural product analogues.
Precursor for the Development of Chiral Ligands and Catalysts
The development of new chiral ligands is crucial for advancing asymmetric catalysis, a field focused on selectively producing one enantiomer of a chiral molecule. Due to its inherent chirality stemming from the 1-phenylethyl group, this compound is a promising precursor for such ligands. The ketone moiety can be chemically modified into various coordinating groups that can bind to a metal center. For instance, reduction of the ketone to an alcohol, followed by etherification or esterification with a phosphorus- or nitrogen-containing group, could yield novel P,O- or N,O-type bidentate ligands. The stereochemistry of these new ligands would be directly influenced by the existing chiral center in the parent molecule, potentially enabling high levels of enantioselectivity in metal-catalyzed reactions. The development of new and efficient chiral phosphorus ligands, in particular, remains a highly desirable area of research for tackling challenges in reactivity and selectivity. nih.gov
Utilization in the Synthesis of Functional Materials (e.g., polymers, optoelectronic materials)
Aromatic ketones are known to be incorporated into polymers to enhance properties such as thermal stability, mechanical strength, and photo-reactivity. This compound could serve as a monomer or a functional additive in the creation of advanced polymers. Its rigid, bulky structure could contribute to a high glass transition temperature and thermal stability in materials like polyimides or polyetherketones. Furthermore, the benzophenone moiety is a well-known photosensitizer. This property could be exploited in the development of photo-crosslinkable polymers or photo-responsive materials for applications in coatings, adhesives, or photolithography. For example, monomers like ethylene (B1197577) glycol phenyl ether acrylate (B77674) are chosen for holographic photopolymer films due to their high refractive index and the rigidity of the resulting polymer. mdpi.com
As a Model Compound for Studying Stereochemical Induction and Asymmetric Transformations
This compound is an excellent model compound for studying stereochemical control in chemical reactions, particularly in the field of asymmetric catalysis. It belongs to the class of ortho-alkyl aromatic ketones which can undergo photoenolization. nih.gov This process, involving the irradiation with UV light, generates a highly reactive photoenol intermediate. nih.gov In the presence of a chiral catalyst, this intermediate can be trapped by an electrophile in a highly stereoselective manner.
Recent research has established a diastereo- and enantioselective photoenolization/Mannich (PEM) reaction of ortho-alkyl aromatic ketones using a chiral N,N′-dioxide/Nickel(II) complex as the catalyst. nih.gov This reaction allows for the formation of complex chiral amines with a high degree of stereocontrol. nih.gov While a substrate with a simple ethyl group, (2-ethylphenyl)(phenyl)methanone, resulted in low diastereoselectivity, it maintained high enantioselectivity, underscoring the catalyst's effectiveness. nih.gov The presence of a more sterically demanding and chiral 1-phenylethyl group, as in the title compound, is expected to exert a significant influence on the diastereoselectivity of such transformations.
Table 1: Representative Results of Asymmetric PEM Reactions with ortho-Alkyl Aromatic Ketones Data extracted from a study on related compounds, illustrating the potential for high stereoselectivity in this class of molecules. nih.gov
| Ketone Substrate | Product Yield | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) |
| (2-Methylphenyl)(phenyl)methanone | 85% | 7:1 | 96% |
| (2-Ethylphenyl)(phenyl)methanone | 70% | 1.8:1 | 96% |
| (2-Isopropylphenyl)(phenyl)methanone | 82% | 10:1 | 97% |
| (4'-Methoxy-[1,1'-biphenyl]-2-yl)(phenyl)methanone | 93% | 11:1 | 98% |
This data demonstrates that the nature of the ortho-alkyl group plays a critical role in controlling the stereochemical outcome of the reaction. This compound serves as an ideal substrate to further probe these effects and understand the transition state models that govern stereoinduction. nih.gov
Potential in the Development of New Synthetic Methodologies
The use of ortho-alkylphenyl ketones, including this compound, in photo-induced reactions contributes to the development of novel synthetic methodologies. nih.gov Photo-catalysis offers unique reaction pathways that are often complementary to traditional thermal catalytic reactions, allowing for exceptional molecular transformations. nih.gov The photoenolization process is a classic example, turning the otherwise unreactive ortho-alkyl group into a potent nucleophile. nih.gov
By exploring the reactivity of the photogenerated enol from this compound with a wide array of electrophiles, new carbon-carbon and carbon-heteroatom bond-forming reactions can be developed. The ability to use light as a "reagent" to trigger these transformations aligns with the principles of green chemistry, often allowing reactions to proceed under mild conditions. The development of these light-triggered reactions, catalyzed by powerful chiral Lewis acids, represents a significant advance in asymmetric synthesis. nih.gov
Future Research Directions and Emerging Challenges in Phenyl 2 1 Phenylethyl Phenyl Methanone Chemistry
Development of More Sustainable and Environmentally Benign Synthetic Routes
The synthesis of complex diaryl ketones traditionally relies on methods that can be resource-intensive and generate significant waste, such as classical Friedel-Crafts acylation. A primary future objective will be the development of greener synthetic pathways to Phenyl[2-(1-phenylethyl)phenyl]methanone. Research in this area would likely focus on several key strategies:
Catalytic C-H Activation: Directing group-assisted, transition-metal-catalyzed C-H activation could enable the direct coupling of a benzoyl group to the 2-position of a 1-phenylethylbenzene precursor. This approach would minimize the need for pre-functionalized starting materials, reducing step counts and waste.
Photoredox Catalysis: Visible-light-mediated reactions offer an energy-efficient alternative to thermally driven processes. Future routes could explore the photocatalytic carbonylation of aryl halides or the coupling of benzaldehydes with suitable phenylethylphenyl precursors.
Use of Renewable Feedstocks: Investigating synthetic pathways that begin with biorenewable starting materials would represent a significant advance in sustainability. This could involve the catalytic transformation of lignin-derived aromatic compounds into the core structure of the target molecule.
A comparative overview of potential synthetic strategies is presented below, highlighting the advantages of modern methods over traditional approaches.
| Synthetic Strategy | Key Reagents/Catalysts | Potential Advantages | Anticipated Challenges |
| Traditional Friedel-Crafts Acylation | Lewis Acids (e.g., AlCl₃), Benzoyl Chloride | Well-established methodology | Stoichiometric waste, harsh conditions, poor regioselectivity |
| C-H Activation/Acylation | Transition Metals (e.g., Pd, Ru, Rh), Oxidants | High atom economy, reduced pre-functionalization | Directing group requirement, catalyst cost and stability |
| Photoredox-Mediated Carbonylation | Photocatalyst, CO source, Aryl Halide | Mild reaction conditions, use of visible light | Handling of gaseous CO, substrate scope limitations |
| Biomass-Derived Routes | Modified Lignin Monomers, Catalytic Upgrading | Use of renewable feedstocks, potential for novel derivatives | Complex feedstock composition, multi-step conversions |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
The unique steric and electronic environment of this compound, created by the bulky ortho-substituent, is expected to unlock novel reactivity. The steric hindrance around the carbonyl group could suppress common reactions while enabling more selective, unprecedented transformations.
Future research could investigate:
Atroposelective Synthesis: The steric bulk of the 1-phenylethyl group may create a significant rotational barrier around the biaryl bond, potentially allowing for the synthesis of stable, separable atropisomers. The development of catalytic, enantioselective methods to access single enantiomers of this chiral axis would be a significant goal.
Remote C-H Functionalization: The carbonyl group could act as an internal directing group to facilitate the selective functionalization of remote C-H bonds on either of the phenyl rings, leading to complex polycyclic structures.
Photochemical Rearrangements: The diaryl ketone motif is a well-known chromophore. Irradiation with UV light could induce novel intramolecular cyclizations or rearrangement reactions, driven by the steric strain imposed by the ortho-substituent.
Integration of this compound Chemistry with Flow Chemistry and Automated Synthesis
The transition from batch to continuous flow processing offers significant advantages in terms of safety, efficiency, and scalability. Future work should focus on adapting the synthesis of this compound and its derivatives to flow chemistry platforms. This would involve the development of immobilized catalysts and reagents suitable for use in packed-bed reactors.
Furthermore, integrating flow synthesis with automated optimization platforms, potentially using machine learning algorithms, could rapidly identify optimal reaction conditions (temperature, pressure, residence time, stoichiometry). This high-throughput approach would accelerate the discovery of new derivatives and the optimization of synthetic routes.
| Parameter | Batch Processing | Continuous Flow Processing | Key Benefits of Flow |
| Heat Transfer | Limited by vessel surface area | Excellent, rapid heat exchange | Enhanced safety, ability to run highly exothermic reactions |
| Mass Transfer | Often diffusion-limited | Efficient mixing | Improved reaction rates and yields |
| Scalability | Difficult, requires re-optimization | Straightforward (running longer) | Faster transition from lab to production scale |
| Automation | Complex, requires robotics | Readily integrated with pumps and sensors | High-throughput screening and optimization |
Advanced Computational Design of Derivatives with Tunable Properties
Computational chemistry provides a powerful tool for predicting the properties of molecules before they are synthesized. For this compound, density functional theory (DFT) and other quantum chemical methods could be employed to:
Predict Photophysical Properties: Calculate the absorption and emission spectra of potential derivatives, guiding the design of new phosphorescent materials for applications such as organic light-emitting diodes (OLEDs).
Model Conformational Dynamics: Simulate the rotational barrier of the biaryl bond to predict the stability of atropisomers and guide the design of chiral ligands or catalysts.
Estimate Electronic Properties: Tune the electronic character of the molecule by adding electron-donating or electron-withdrawing groups, thereby designing derivatives with specific redox potentials or semiconductor properties.
Interdisciplinary Research Incorporating this compound as a Molecular Probe
The inherent spectroscopic properties of the diaryl ketone core, combined with the potential for tailored derivatization, make this scaffold a candidate for development as a molecular probe. Interdisciplinary collaborations will be crucial to explore these applications:
Chemical Biology: Derivatives functionalized with reactive groups or fluorophores could be designed to selectively bind to and report on the microenvironment of specific proteins or biomolecules. The bulky nature of the compound could be exploited to probe sterically demanding binding pockets.
Materials Science: The rigid, three-dimensional structure of this compound could be incorporated into polymers or metal-organic frameworks (MOFs). Computational design could predict how its inclusion would affect material properties like porosity, thermal stability, or chiroptical response.
By pursuing these research avenues, the scientific community can unlock the full potential of this compound, transforming it from a chemical curiosity into a valuable tool for a wide range of scientific and technological applications.
Conclusion: a Synthesis of Research Insights on Phenyl 2 1 Phenylethyl Phenyl Methanone
Summary of Key Methodological Advances and Mechanistic Discoveries
There are no specific methodological advances or mechanistic discoveries to report for Phenyl[2-(1-phenylethyl)phenyl]methanone due to the absence of dedicated studies on this compound in the available scientific literature.
Broader Implications of this compound Research for Organic Chemistry
As there is no body of research specifically on this compound, its broader implications for organic chemistry have not been established. The potential for this compound to contribute to areas such as asymmetric synthesis, photochemistry, or materials science remains unexplored.
Identification of Promising Avenues for Future Investigation and Unresolved Questions
The primary unresolved question is the fundamental characterization of this compound itself. Promising avenues for future investigation would begin with its synthesis and purification. Subsequent research could then explore its spectroscopic properties, three-dimensional structure, and reactivity in various organic transformations. Investigating its potential as a ligand, a photophysical probe, or a building block for more complex molecules could also be valuable areas of study.
Q & A
Q. What are the primary synthetic routes for Phenyl[2-(1-phenylethyl)phenyl]methanone, and what experimental conditions are critical for reproducibility?
The compound is synthesized via Friedel-Crafts acylation , where a benzoyl chloride derivative reacts with a substituted biphenyl in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key conditions include:
- Anhydrous environment to prevent hydrolysis of the acyl chloride.
- Temperature control (typically 0–50°C) to minimize side reactions like polyacylation .
- Use of continuous flow reactors in scaled-up syntheses to enhance yield and purity .
| Parameter | Typical Value/Approach |
|---|---|
| Catalyst | AlCl₃ (1.2–1.5 equiv) |
| Solvent | Dichloromethane or nitrobenzene |
| Reaction Time | 4–12 hours |
| Purification | Column chromatography (silica gel) |
Q. How are the physicochemical properties of this compound characterized?
Standard characterization includes:
- Spectroscopy : NMR (¹H/¹³C) to confirm substituent positions and carbonyl functionality. Key peaks include δ 7.2–8.1 ppm (aromatic protons) and δ 195–205 ppm (carbonyl carbon in ¹³C NMR) .
- Mass Spectrometry : Molecular ion peak at m/z 258.3 (C₁₉H₁₄O⁺) .
- Melting Point : Determined via differential scanning calorimetry (DSC) to assess purity .
Q. What chromatographic methods are recommended for purifying this compound?
- Normal-phase chromatography (silica gel, hexane/ethyl acetate gradient) resolves polar byproducts.
- HPLC with C18 columns and acetonitrile/water mobile phases is used for high-purity batches (>98%) .
Advanced Research Questions
Q. How can catalytic systems be optimized to improve yield and reduce side reactions?
Advanced approaches include:
- Alternative Lewis acids : FeCl₃ or ionic liquids for greener syntheses, reducing AlCl₃ waste .
- Microwave-assisted synthesis : Reduces reaction time (30–60 minutes) and improves regioselectivity .
- Computational modeling : DFT calculations predict reactive sites on the biphenyl substrate to guide catalyst selection .
Q. What crystallographic techniques elucidate the compound’s structural features?
- Single-crystal X-ray diffraction reveals bond angles, dihedral angles between phenyl rings, and packing motifs. For example, the biphenyl group exhibits a ~45° dihedral angle with the carbonyl plane, influencing steric interactions .
- Powder XRD assesses polymorphism in bulk samples, critical for reproducibility in biological assays .
Q. How do substituents on the phenyl rings affect reactivity and biological activity?
- Electron-withdrawing groups (e.g., -CF₃ at the ortho position) enhance electrophilicity of the carbonyl group, altering reaction kinetics in nucleophilic additions .
- Bulkier substituents (e.g., -CH₂CH₃) increase steric hindrance, reducing binding affinity in enzyme inhibition studies .
Q. What analytical strategies resolve contradictions in spectral data (e.g., unexpected NMR peaks)?
- 2D NMR (COSY, HSQC) : Assigns coupled protons and correlates carbons with protons to identify impurities or tautomers.
- High-resolution MS (HRMS) : Differentiates isobaric fragments (e.g., C₁₉H₁₄O vs. C₁₈H₁₈O₂) .
- Dynamic light scattering (DLS) : Detects aggregates in solution that may skew UV-Vis or fluorescence data .
Q. How are byproducts like polyacylated derivatives identified and mitigated?
- LC-MS/MS identifies byproducts via fragmentation patterns. For example, a dimer (C₃₈H₂₈O₂) appears at m/z 516.5 .
- Kinetic monitoring : In situ IR tracks acyl chloride consumption; incomplete conversion (<95%) indicates side reactions .
Data Contradiction Analysis
Example Issue : Discrepancies in reported melting points (e.g., 120–125°C vs. 130–135°C).
Resolution :
Purity assessment : Repeat DSC with rigorously dried samples to exclude solvent inclusion .
Polymorphism screening : Use variable-temperature XRD to identify crystalline phases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
